MB710 -

MB710

Catalog Number: EVT-273665
CAS Number:
Molecular Formula: C16H16IN3O3S
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MB710 is a Y220C stabilizer which stabilizes the thermolabile p53 cancer mutant Y220C and shows anticancer activity in p53-Y220C cell lines.
Synthesis Analysis

The synthesis of MB710 involves multi-step organic reactions typical for aminobenzothiazole derivatives. While specific synthetic routes may vary, the general approach includes:

  1. Formation of the Aminobenzothiazole Core: This typically involves the condensation of an appropriate amine with a benzothiazole precursor.
  2. Modification and Functionalization: Additional functional groups may be introduced to enhance binding properties or improve solubility.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical details regarding the synthesis can include reaction conditions (temperature, solvent, catalysts) and yields, but specific methodologies for MB710 have not been extensively documented in available literature.

Molecular Structure Analysis

The molecular structure of MB710 can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound's formula is represented as C₁₃H₈N₂S, with a molecular weight of approximately 224.34 g/mol.

Key Structural Features:

  • Aminobenzothiazole Backbone: This core structure contributes to its biological activity.
  • Functional Groups: Specific substitutions on the benzothiazole ring enhance its binding affinity to p53.

Data from structural analyses reveal that MB710 engages in extensive hydrophobic interactions and hydrogen bonding with residues in the p53-Y220C pocket, which stabilizes this mutant form of the protein .

Chemical Reactions Analysis

MB710 primarily participates in biochemical interactions rather than traditional chemical reactions seen in synthetic organic chemistry. Its main reactivity involves:

  • Binding to p53-Y220C: The compound interacts specifically with the mutant protein, stabilizing its conformation and enhancing its function.
  • Transcriptional Activation: By stabilizing p53-Y220C, MB710 promotes the transcription of target genes associated with apoptosis and cell cycle regulation, such as BTG2 and P21 .

The mechanism by which MB710 influences these pathways is critical for its potential application in cancer therapies.

Mechanism of Action

The mechanism of action for MB710 revolves around its ability to stabilize the mutant form of p53. By binding to the Y220C pocket, MB710 prevents the degradation of this mutant protein, allowing it to regain some functional capacity. This stabilization leads to:

  • Increased Transcriptional Activity: The stabilized p53 can activate downstream target genes that are involved in cell cycle arrest and apoptosis.
  • Selective Cytotoxicity: In various cancer cell lines harboring the p53-Y220C mutation, MB710 has been shown to reduce cell viability selectively while exhibiting lower toxicity towards normal cells .

This mechanism highlights its potential as a targeted therapeutic agent in cancers associated with p53 mutations.

Physical and Chemical Properties Analysis

MB710 exhibits several notable physical and chemical properties relevant to its use in research:

These properties are essential for determining its suitability for further development as a therapeutic agent.

Applications

MB710's primary application lies in cancer research, particularly concerning therapies targeting mutant forms of p53. Its ability to stabilize the p53-Y220C mutation makes it a candidate for:

  • Anticancer Drug Development: Research efforts are focused on leveraging MB710's properties to develop treatments aimed at cancers characterized by this specific mutation.
  • Biological Assays: Due to its selective activity against p53-Y220C cell lines, it serves as a valuable tool for studying p53-related pathways and cancer biology.
Introduction to p53 Mutations & Targeted Therapies

p53 Protein: Guardian of the Genome and Tumor Suppression Mechanisms

The p53 protein, encoded by the TP53 gene, functions as a master transcriptional regulator and "guardian of the genome" by orchestrating cellular responses to diverse stressors, including DNA damage, oncogene activation, and hypoxia [3] [5]. Under physiological conditions, p53 levels remain low due to continuous degradation mediated by its negative regulator MDM2 (mouse double minute 2 homolog), an E3 ubiquitin ligase that targets p53 for proteasomal destruction [3] [7]. Upon cellular stress, post-translational modifications (e.g., phosphorylation, acetylation) stabilize p53, enabling its nuclear accumulation and tetramerization. Activated p53 transcriptionally regulates networks of genes governing:

  • Cell Cycle Arrest: Via induction of CDKN1A (p21), which inhibits cyclin-dependent kinases (CDKs), enforcing G1/S or G2/M checkpoints to allow DNA repair [5] [7].
  • Apoptosis: Through upregulation of pro-apoptotic genes like PUMA, BAX, and NOXA, triggering mitochondrial outer membrane permeabilization [3] [5].
  • Genomic Stability: By modulating DNA repair genes (DDB2, XPC) and suppressing retrotransposon activity [5].
  • Metabolic Adaptation & Ferroptosis: Influencing antioxidant pathways and iron metabolism [5].Loss of these functions renders cells susceptible to malignant transformation.

Table 1: Key p53-Regulated Cellular Processes

Biological ProcessKey Effector GenesFunctional Outcome
Cell Cycle ArrestCDKN1A (p21), GADD45, 14-3-3σCDK inhibition, G1/S or G2/M arrest
ApoptosisPUMA, BAX, NOXA, FASMitochondrial apoptosis pathway activation
DNA RepairDDB2, XPC, XPENucleotide excision repair complex assembly
Metabolic RegulationSCO2, TIGARROS suppression, glycolysis modulation

Sources: [3] [5] [7]

Prevalence of TP53 Mutations in Human Cancers

TP53 is the most frequently mutated gene in human cancer, with alterations occurring in >50% of all malignancies [3] [6]. Mutation prevalence varies significantly across cancer types:

  • High Incidence (≥80%): Esophageal adenocarcinoma (89%), ovarian high-grade serous carcinoma (96%), small cell lung cancer (90%) [3] [6].
  • Moderate Incidence (50–70%): Colorectal cancer, pancreatic ductal adenocarcinoma, head and neck squamous cell carcinoma [3] [8].Over 90% of TP53 mutations are missense substitutions within the DNA-binding domain (exons 5–8), leading to single amino acid changes that impair DNA binding [3] [6]. Six residues (R175, G245, R248, R249, R273, R282) account for ~30% of all mutations and are designated "hotspots" due to their high frequency and association with aggressive disease [6] [7]. Mutations confer not only loss of tumor-suppressive function (LOF) but also gain-of-function (GOF) oncogenic properties that promote metastasis, chemoresistance, and genomic instability [3] [6].

Table 2: Prevalence of TP53 Mutations in Select Cancers

Cancer TypeMutation Frequency (%)Common Mutation Types
Ovarian High-Grade Serous96%R273H, R248Q
Esophageal Adenocarcinoma89%R175H, Y220C
Small Cell Lung Cancer90%R249S, G245S
Colorectal Adenocarcinoma60%R175H, R273H
Pancreatic Ductal Adenocarcinoma70%R248W, R273H

Sources: [3] [6] [8]

Structural Implications of Y220C Mutation in p53

The Y220C mutation (tyrosine to cysteine substitution at codon 220) accounts for ~1–2% of all TP53 mutations but represents a structurally defined therapeutic target due to its unique mechanism of destabilization [1] [3] [6]. Located within the p53 DNA-binding domain (β-sheet S7–S8 loop), Y220 contributes to a critical hydrophobic core. Its substitution with cysteine:

  • Creates a Surface-Exposed Crevice: The loss of the bulky tyrosine side chain disrupts van der Waals interactions, generating a 260 ų hydrophobic cavity on the protein surface [4] [6].
  • Reduces Thermodynamic Stability: The mutation destabilizes p53 folding by 4–6 kcal/mol, lowering its melting temperature (Tm) by ~7°C compared to wild-type. This promotes denaturation and aggregation at physiological temperatures [4] [7].
  • Impairs DNA Binding: Destabilization distorts the DNA-binding surface, abolishing transactivation of target genes [3] [6].Unlike contact mutants (e.g., R248Q), Y220C is a conformational mutant that retains latent wild-type structure but is thermodynamically unstable. This crevice provides a druggable pocket for small molecules like MB710 that can restore stability through high-affinity binding [1] [4] [6].

Table 3: Biophysical Properties of p53-Y220C Mutant

ParameterWild-Type p53Y220C MutantFunctional Consequence
Melting Temperature (Tm)44°C~37°CAccelerated denaturation at 37°C
Free Energy of Folding (ΔΔG)Reference+4–6 kcal/molThermodynamic instability
Cavity VolumeNone260 ųCreates druggable pocket
DNA-Binding AffinityHighUndetectableLoss of transcriptional activity

Sources: [3] [4] [6]

Rationale for Targeting Mutant p53 in Precision Oncology

Targeting mutant p53 addresses two key oncogenic drivers: loss of tumor suppression and gain-of-function (GOF) activity. GOF mutants promote:

  • Enhanced Metastasis: Mutant p53 interacts with transcription factors (Ets2, NF-Y) to upregulate pro-invasive genes (e.g., PDGFRβ, MIA2) [3] [6].
  • Chemoresistance: Mutants inhibit pro-apoptotic pathways and upregulate efflux pumps [6] [8].
  • Metabolic Reprogramming: Altered regulation of SCO2 and TIGAR enhances glycolysis and antioxidant defenses [5].Strategies to reactivate mutant p53 include:
  • Stabilization of Conformational Mutants: Compounds like MB710 bind the Y220C crevice, increasing thermodynamic stability and restoring DNA-binding capacity [1] [4].
  • MDM2/MDMX Antagonism: Nutlins (e.g., RG7112) block p53 degradation in wild-type tumors but are ineffective in TP53-mutant cancers [3] [7].
  • Synthetic Lethality: Exploiting vulnerabilities in p53-deficient cells (e.g., PARP inhibitors in BRCA-mutant backgrounds) [3] [8].Y220C stabilizers represent a precision approach due to allele-specificity. MB710 (an aminobenzothiazole derivative) binds the Y220C pocket with a Kd of 4.1 µM, suppresses mutant aggregation, and demonstrates selective cytotoxicity in Y220C-harboring cell lines (e.g., NUGC-3 gastric cancer cells, IC₅₀ = 90 µM) [1] [4] [9]. This validates mutant p53 reactivation as a viable therapeutic strategy.

Properties

Product Name

MB710

IUPAC Name

2-(diethylamino)-5-hydroxy-6-iodo-7-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid

Molecular Formula

C16H16IN3O3S

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C16H16IN3O3S/c1-3-19(4-2)16-18-11-9(15(22)23)13(21)10(17)12(14(11)24-16)20-7-5-6-8-20/h5-8,21H,3-4H2,1-2H3,(H,22,23)

InChI Key

SEBJATZOIHUGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

MB-710; MB 710; MB710

Canonical SMILES

CCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.